Product packaging for Fluor-vigantoletten 1000(Cat. No.:CAS No. 58542-37-3)

Fluor-vigantoletten 1000

Cat. No.: B12766911
CAS No.: 58542-37-3
M. Wt: 426.6 g/mol
InChI Key: YOVMUQCEJWCJIA-YCSPVOOSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fluor-Vigantoletten 1000 is a combination research chemical consisting of Sodium Fluoride and Vitamin D3 (Cholecalciferol) . This compound is provided for non-clinical research applications only and is strictly for Research Use Only (RUO); it is not intended for diagnostic or therapeutic uses. Historically, the combination of fluoride and vitamin D has been studied in the context of bone mineralization and dental health . The Vitamin D3 component is known to regulate calcium and phosphate metabolism by increasing their absorption in the gastrointestinal tract, facilitating calcium reabsorption in the kidneys, and supporting the process of bone mineralization . The inclusion of Sodium Fluoride contributes to the overall mineralizing profile of the compound. Researchers may find this combination product valuable for in vitro studies investigating the synergistic effects of these two active ingredients on biological pathways related to skeletal and dental health. The product is contraindicated for use in cases of hypercalcemia, hypercalciuria, severe renal failure, or known hypersensitivity to its components, including soya oil, which is present in some related formulations . Handling should be performed by trained professionals in appropriate laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44FNaO B12766911 Fluor-vigantoletten 1000 CAS No. 58542-37-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58542-37-3

Molecular Formula

C27H44FNaO

Molecular Weight

426.6 g/mol

IUPAC Name

sodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;fluoride

InChI

InChI=1S/C27H44O.FH.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3;;/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3;1H;/q;;+1/p-1/b22-12+,23-13-;;/t21-,24-,25-,26+,27-;;/m1../s1

InChI Key

YOVMUQCEJWCJIA-YCSPVOOSSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[F-].[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[F-].[Na+]

Origin of Product

United States

Deconstruction of the Chemical Composition and Structural Elucidation

Structural Characterization of Constituent Fluoride (B91410) Species

The fluoride component is delivered in the form of sodium fluoride (NaF), an inorganic ionic compound. wikipedia.orgshop-apotheke.comgelbe-liste.de

Sodium fluoride is an inorganic salt with the chemical formula NaF. testbook.comgeeksforgeeks.org It is composed of one sodium cation (Na+) and one fluoride anion (F–). geeksforgeeks.org These ions are held together by a strong ionic bond. testbook.com In its solid state, sodium fluoride forms a cubic crystal lattice structure, similar to sodium chloride, where each sodium ion is surrounded by six fluoride ions in an octahedral arrangement, and vice versa. wikipedia.orggeeksforgeeks.org

Table 1: Physicochemical Properties of Sodium Fluoride (NaF)

Property Value
Molecular Formula NaF
Molar Mass 41.988 g/mol wikipedia.org
Appearance White or colorless solid wikipedia.orgbyjus.com
Crystal Structure Cubic wikipedia.orgextramarks.com
Melting Point 993 °C wikipedia.orgbyjus.com
Boiling Point 1,704 °C wikipedia.orgbyjus.com

| Solubility in Water | 40.4 g/L at 20 °C wikipedia.orggeeksforgeeks.org |

When sodium fluoride dissolves in water, it dissociates into separate sodium (Na+) and fluoride (F⁻) ions. wikipedia.orgbyjus.com In aqueous solutions and biological fluids, the fluoride ion (F⁻) is the predominant form. uobaghdad.edu.iq Due to its nature as a weak base, the fluoride ion can react with water to a small extent, establishing an equilibrium. wikipedia.org

Fluoride is the only halide with a positive pKa of 3.2, meaning that in acidic environments, it exists in its protonated form, hydrogen fluoride (HF). nih.gov However, at the near-neutral pH of most biological fluids, such as plasma, the equilibrium strongly favors the ionized form, F⁻. wikipedia.org The concentration of ionic fluoride in bodily fluids and tissues is directly related to the amount of ionic fluoride ingested and absorbed. uobaghdad.edu.iq Following absorption, fluoride travels through the bloodstream before it is either incorporated into calcified tissues or filtered by the kidneys for excretion. nih.gov

As a component of the stable compound sodium fluoride, fluorine exists in an ionic lattice in its solid form. testbook.comgeeksforgeeks.org Upon dissolution, it behaves as a free fluoride ion (F⁻). byjus.com The high electronegativity of the fluorine atom makes the fluoride ion highly reactive. nih.govbritannica.com

In biological systems, this reactivity is particularly significant in environments rich in calcium. britannica.com The fluoride ion has a strong affinity for calcium and can displace the hydroxide (B78521) ion in hydroxyapatite (B223615), the primary mineral component of teeth and bones, to form fluorapatite (B74983). nih.gov This interaction is a key aspect of its role in biological systems. nih.govbritannica.com

Molecular Architecture and Stereochemistry of Colecalciferol (Vitamin D3)

Colecalciferol, or Vitamin D3, is a fat-soluble pro-hormone that is essential for various physiological processes. wikipedia.org It is chemically classified as a secosteroid. wikipedia.orgnih.gov

Unlike true steroids which have a rigid four-ring core structure (the cyclopentanoperhydrophenanthrene nucleus), secosteroids are steroid derivatives in which one of the bonds in the steroid rings has been broken. wikipedia.orgresearchgate.net In the case of colecalciferol, the bond between carbon atoms 9 and 10 of the B-ring is cleaved. nih.gov This structural feature gives the molecule significant conformational flexibility. nih.govresearchgate.net

The structure of colecalciferol is derived from 7-dehydrocholesterol (B119134) through the action of ultraviolet light, which cleaves the B-ring. researchgate.net The molecule retains the A, C, and D rings of the original steroid structure, along with the aliphatic side chain attached to the D-ring. nih.gov

The biological activity of Vitamin D3 is highly dependent on its specific three-dimensional structure and stereochemistry. The molecule has several chiral centers, leading to the possibility of various stereoisomers.

A significant isomeric form is 3-epi-vitamin D3. nih.gov Epimers are diastereomers that differ in the configuration at only one stereogenic center. In 3-epi-vitamin D3, the hydroxyl (-OH) group at the C-3 position of the A-ring is in the alpha (α) orientation, whereas in the native colecalciferol, it is in the beta (β) orientation. mdpi.complos.org This epimerization from the β to the α position can occur in the body. plos.org

While 3-epi-1α,25(OH)₂D₃ (the active form of the epimer) can bind to the vitamin D receptor (VDR), its biological activity and metabolic stability can differ from the non-epimeric form. mdpi.comresearchgate.net Studies have shown that 3-epi-1α,25(OH)₂D₃ may have lower calcemic effects compared to its non-epimeric counterpart. mdpi.com The presence and metabolism of C3-epimers are a recognized aspect of vitamin D biochemistry. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
Sodium Fluoride Florocid, Pediaflor byjus.com NaF testbook.com
Colecalciferol Vitamin D3 wikipedia.org C₂₇H₄₄O
3-epi-vitamin D3 Epicholecalciferol plos.org C₂₇H₄₄O nih.gov
Hydroxyapatite Ca₁₀(PO₄)₆(OH)₂ nih.gov

Advanced Analytical Methodologies for Component Identification and Quantification

The accurate identification and quantification of the active chemical constituents within "Fluor-vigantoletten 1000," namely colecalciferol (Vitamin D3) and sodium fluoride, necessitate the application of sophisticated analytical techniques. These methodologies are crucial for ensuring the compound's purity, confirming its structural integrity, and measuring its presence in complex matrices. The primary active components are colecalciferol and sodium fluoride. sfatulmedicului.rogelbe-liste.de

Spectroscopic Techniques in Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure and assessing the purity of the individual components of the compound. These techniques rely on the interaction of electromagnetic radiation with the molecules.

For Colecalciferol (Vitamin D3): Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of colecalciferol. The molecule exhibits a characteristic maximum absorbance (λmax) in the ultraviolet spectrum, typically around 265 nm. who.intresearchgate.net This property allows for its quantification based on the Beer-Lambert law, which correlates absorbance with concentration. emanresearch.org Simple, rapid, and cost-effective spectrophotometric methods have been developed and validated for estimating Vitamin D3 in various samples. researchgate.netemanresearch.org

For Sodium Fluoride: The fluoride ion itself does not have a useful native absorbance in the UV-Vis range. Therefore, its quantification via spectrophotometry is typically achieved through indirect colorimetric methods. cdc.gov These methods involve the reaction of fluoride with a colored metal-dye complex. The fluoride ion displaces the dye, causing a measurable change in the solution's color intensity (bleaching effect). cdc.gov Common reagents include:

Zirconium-Alizarin complex: Fluoride reacts with this red complex, causing a color change that can be measured. neliti.com

Aluminum-Xylenol Orange complex: The reaction of fluoride with this complex results in a decrease in the absorbance of the red-colored complex at 555 nm or an increase in the absorbance of the yellow reagent at 430 nm. neliti.com

SPADNS Reagent: In this method, the color loss of the reagent is measured at approximately 570 nm after reacting with fluoride. cdc.gov

Below is a table summarizing key parameters for these spectroscopic methods.

AnalyteSpectroscopic MethodReagent/PrincipleTypical Wavelength (λmax)
ColecalciferolUV-Vis SpectrophotometryDirect absorbance of the conjugated triene system~265 nm
Sodium FluorideIndirect ColorimetricZirconium-Alizarin ComplexVaries with method
Sodium FluorideIndirect ColorimetricAluminum-Xylenol Orange Complex555 nm or 430 nm
Sodium FluorideIndirect ColorimetricSPADNS Reagent~570 nm

Chromatographic Separation and Detection Methods for Mixture Components

Chromatography is an essential technique for separating the active components from each other and from any excipients present in the formulation. This separation is critical for accurate individual quantification.

For Colecalciferol (Vitamin D3): High-Performance Liquid Chromatography (HPLC) is considered the premier method for the separation and determination of colecalciferol and its related metabolites. who.int

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, typically utilizing a C18 column. researchgate.net The separation is based on the hydrophobicity of the molecule. Highly hydrophobic phases are required to achieve good separation, especially from structurally similar compounds like ergocalciferol (B368823) (Vitamin D2). chromatographyonline.com

Detection: UV detectors set at 265 nm are frequently paired with HPLC systems for quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is recognized as the gold standard technique, offering superior selectivity and sensitivity. nih.gov It combines the separation power of LC with the mass-resolving capability of MS, allowing for definitive identification and quantification even at very low concentrations. who.int

For Sodium Fluoride:

Ion Chromatography (IC): This technique is well-suited for the analysis of inorganic anions like fluoride. It uses an ion-exchange resin to separate fluoride from other ions, followed by detection, typically using a conductivity detector. cdc.gov

Gas Chromatography (GC): Fluoride can be analyzed by GC after a derivatization step. For instance, it can be converted to a volatile compound like trimethylfluorosilane, which is then separated and detected. cdc.gov This method offers high sensitivity. cdc.gov

The following table outlines common chromatographic conditions for the analysis of the active components.

AnalyteChromatographic MethodColumn TypeMobile Phase ExampleDetection Method
ColecalciferolHPLCReversed-Phase (e.g., C18)Acetonitrile/Methanol mixturesUV (265 nm)
ColecalciferolLC-MS/MSReversed-Phase (e.g., C18)Gradient of water and organic solvent with modifiersMass Spectrometry (MS/MS)
Sodium FluorideIon Chromatography (IC)Anion ExchangeCarbonate/Bicarbonate bufferConductivity
Sodium FluorideGas Chromatography (GC)Varies(Used for derivatized analyte)Varies (e.g., FID, MS)

Bioanalytical Methods for Systemic Chemical Availability Measurement (e.g., plasma concentrations in non-human studies)

Bioanalytical methods are employed to measure the concentration of the active compounds and their metabolites in biological fluids, such as plasma, which is essential for pharmacokinetic studies in non-human subjects. These methods must be highly sensitive and selective due to the complexity of the biological matrix and the low concentrations of the analytes.

For Colecalciferol and its Metabolites: The analysis in plasma typically focuses on colecalciferol and its hydroxylated metabolites, such as 25-hydroxyvitamin D3 (calcifediol), which is a key biomarker.

Sample Preparation: A crucial first step involves extracting the analytes from the plasma matrix and removing interfering substances like proteins and lipids. Common techniques include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govanalchemres.org

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry is the state-of-the-art method for the simultaneous quantification of multiple vitamin D metabolites in plasma. nih.govbohrium.com It offers excellent sensitivity, with limits of quantitation often in the picogram per milliliter (pg/mL) range. nih.govbohrium.com Isotope-labeled internal standards are often used to ensure accuracy. nih.gov

HPLC-UV: While less sensitive than LC-MS/MS, HPLC with UV detection can also be a reliable method for quantifying vitamin D metabolites in plasma, particularly after effective sample cleanup and concentration. nih.gov

For Fluoride:

Ion-Selective Electrode (ISE): This potentiometric method is the most frequently used technique for determining fluoride levels in biological fluids like plasma and urine. cdc.gov The method requires minimal sample preparation, often just the addition of a Total Ionic Strength Adjustment Buffer (TISAB) to decomplex fluoride and provide a constant ionic background. cdc.gov

Microdiffusion Method: This technique is used to separate fluoride from the biological matrix before analysis. It involves the diffusion of hydrogen fluoride from an acidified sample into a trapping solution, followed by quantification, often using an ISE. aapd.org This method is effective for liberating fluoride from both organic and inorganic matrices. cdc.gov

Research in animal models, such as rats, has utilized these methods to study how the presence of other substances, like vitamins and iron, can affect the bioavailability of fluoride as measured by plasma fluoride concentration curves. aapd.org

AnalyteBiological MatrixAnalytical MethodKey Features
Colecalciferol/MetabolitesPlasmaUHPLC-MS/MSHigh sensitivity and specificity; requires extensive sample preparation (SPE, derivatization). nih.gov
Colecalciferol/MetabolitesPlasmaHPLC-UVReliable and cost-effective; less sensitive than MS/MS. nih.gov
FluoridePlasmaIon-Selective Electrode (ISE)Most common method; requires TISAB for accurate measurement. cdc.gov
FluoridePlasmaMicrodiffusion then ISEEffective for separating fluoride from complex matrices. aapd.org

Synthetic Pathways and Derivative Chemistry of Constituent Compounds

Chemical Synthesis and Biosynthesis of Colecalciferol

Colecalciferol, or Vitamin D3, is a secosteroid, a steroid molecule with a broken ring. Its synthesis is a multi-step process that can occur biologically in the skin or be performed industrially through chemical and photochemical methods.

The primary natural synthesis of colecalciferol in vertebrates is a photoendocrine process that occurs in the skin. nih.gov The pathway begins with the precursor 7-dehydrocholesterol (B119134) (provitamin D3), which is present in the epidermal layers. lumenlearning.comwikipedia.org

Biosynthesis in Skin:

Photochemical Conversion: Upon exposure to ultraviolet B (UVB) radiation, specifically within the 290-315 nm wavelength range, the B-ring of the 7-dehydrocholesterol molecule absorbs the photons. oregonstate.edujove.commdpi.com This energy input induces a 6π electron electrocyclic ring-opening reaction, breaking a bond in the ring and forming previtamin D3. reddit.comwikipedia.org

Thermal Isomerization: Previtamin D3 is a thermally unstable intermediate. nih.gov It subsequently undergoes a spontaneous, temperature-dependent isomerization to the more stable colecalciferol (Vitamin D3). nih.govresearchgate.net This rearrangement involves a wikipedia.orgnih.gov sigmatropic hydride shift. reddit.com In human skin at body temperature, this conversion takes place over a period of hours to days. nih.govresearchgate.net

During prolonged sun exposure, excess previtamin D3 is photoisomerized into biologically inert products like lumisterol (B196343) and tachysterol, preventing vitamin D toxicity. nih.govoregonstate.edu

Industrial Synthesis: Industrially, colecalciferol is often synthesized using precursors that are readily available. Lanolin, a waxy substance from sheep's wool, serves as a major source of 7-dehydrocholesterol for conversion into Vitamin D3. wikipedia.org Another significant starting material in the synthesis of vitamin D compounds is ergosterol (B1671047) (provitamin D2), which is abundant in fungi and yeast. researchgate.netgoogle.com The irradiation of ergosterol produces ergocalciferol (B368823) (Vitamin D2). google.com Ergosterol can also be used as a starting point for the chemical synthesis of Vitamin D3 and its analogues through a series of chemical transformations that modify its side chain. google.comresearchgate.net

StepPrecursorProcessProductKey Conditions
17-DehydrocholesterolPhotochemical Ring OpeningPrevitamin D3UVB Radiation (290-315 nm) jove.commdpi.com
2Previtamin D3Thermal IsomerizationColecalciferol (Vitamin D3)Body Temperature (Spontaneous) nih.govnih.gov
Industrial AlternativeErgosterolUV Irradiation & Chemical SynthesisErgocalciferol (D2) / Colecalciferol (D3)UV Light, Chemical Reagents researchgate.netgoogle.com

To enhance therapeutic properties and explore structure-function relationships, a vast number of Vitamin D3 analogues and metabolites have been designed and synthesized. nih.govnih.gov These modifications often target the A-ring, C-ring, or the side-chain of the molecule. nih.gov Synthetic strategies can be broadly categorized into classical steroidal approaches, which modify the intact steroid skeleton, or more flexible convergent methods, where different parts of the molecule (like the A-ring and the CD-ring system) are synthesized separately and then joined. ingentaconnect.com

Fluorinated Analogues: A significant area of research involves the synthesis of fluorinated Vitamin D3 analogues. nih.govnih.gov The introduction of fluorine atoms, which are highly electronegative, can alter the molecule's physical and chemical properties, often leading to increased metabolic stability and modified biological activity. ingentaconnect.comresearchmap.jp Fluorination can block sites of oxidative metabolism by enzymes like CYP24A1, which is responsible for deactivating Vitamin D. nih.govproquest.com

Hexafluorocalcitriol and other polyfluorinated analogues: The synthesis of highly fluorinated analogues demonstrates the strategy of blocking metabolic degradation. For instance, analogues with multiple fluorine atoms on the side chain, such as (23R)-23,26,26,26,27,27,27-heptafluoro-1α,25(OH)₂D₃, have been synthesized. nih.gov The synthesis of such complex molecules involves multi-step processes using specialized fluorinating agents like N,N-diethylaminosulfur trifluoride (DAST). proquest.commdpi.com

Other Synthetic Metabolites and Analogues:

1α,25-Dihydroxy-22-oxavitamin D3 (Maxacalcitol or OCT): This analogue is characterized by the replacement of a carbon atom at position 22 in the side chain with an oxygen atom. Its synthesis, along with its diastereomers, has been achieved using convergent methods. nih.gov This approach allows for the modular construction of the complex molecule, facilitating the creation of various analogues for biological evaluation. nih.gov

1α,25-Dihydroxyvitamin D3 (Calcitriol): The hormonally active form of Vitamin D3 can also be synthesized for therapeutic use. rsc.org Synthetic routes have been developed starting from Vitamin D2 or employing total synthesis strategies that build the molecule from simpler precursors. rsc.orgnih.govresearchgate.net

Analogue/MetaboliteKey Structural ModificationSynthetic Strategy ExamplePurpose of Modification
Fluorinated Analogues (e.g., Hexafluorocalcitriol)Introduction of one or more fluorine atoms nih.govDeoxyfluorination using reagents like DAST mdpi.comBlock metabolic degradation, enhance stability/potency ingentaconnect.comproquest.com
1α,25-Dihydroxy-22-oxavitamin D3Oxygen atom at C-22 position nih.govConvergent synthesis of A-ring and CD-ring fragments nih.govModify biological activity profile
1α,25-Dihydroxyvitamin D3 (Calcitriol)Hydroxyl groups at 1α and 25 positions rsc.orgTotal synthesis or modification of Vitamin D2/D3 nih.govresearchgate.netProduce the hormonally active form of Vitamin D

Chemical Derivatization and Transformation of Fluoride (B91410) Species

The fluoride component is derived from inorganic sources and can be transformed into various reactive species for use in synthesis, particularly in the creation of organofluorine compounds.

The vast majority of fluorine used in industry is sourced from the mineral fluorite, which is primarily composed of calcium fluoride (CaF₂). alfa-chemistry.comwikipedia.org

Hydrofluoric Acid (HF) Production: The primary chemical transformation of inorganic fluoride is the production of hydrogen fluoride (HF). This is achieved by treating fluorite with concentrated sulfuric acid (H₂SO₄) at elevated temperatures (around 265 °C). wikipedia.org The resulting hydrogen fluoride gas is then collected and can be dissolved in water to produce hydrofluoric acid. quora.com This acid is a critical precursor for the synthesis of a wide range of inorganic and organic fluorine compounds. wikipedia.org

Other Sources: Another significant industrial source of fluorine is fluorosilicic acid (H₂SiF₆), a byproduct of phosphate (B84403) fertilizer production from apatite and fluoroapatite minerals. wikipedia.orgfrontiersin.org Fluorosilicic acid can be converted into HF either directly through thermal decomposition or reaction with sulfuric acid, or indirectly by first forming intermediate fluoride salts like sodium or calcium hexafluorosilicate, which are then treated with acid. frontiersin.org

Inorganic SourceChemical FormulaTransformation ProcessPrimary ProductChemical Equation
FluoriteCaF₂Reaction with Sulfuric AcidHydrogen Fluoride (HF)CaF₂ + H₂SO₄ → 2HF + CaSO₄ quora.com
Fluorosilicic AcidH₂SiF₆Decomposition (thermal or with acid)Hydrogen Fluoride (HF)H₂SiF₆ → 2HF + SiF₄ frontiersin.org

While naturally occurring organofluorine compounds are exceedingly rare, synthetic organofluorines play a crucial role in medicine and biology. wikipedia.orgwikipedia.org The strategic incorporation of fluorine into organic molecules, including pharmaceuticals, is a cornerstone of modern medicinal chemistry. researchgate.net

The unique properties of the carbon-fluorine (C-F) bond are central to its utility. The C-F bond is one of the strongest in organic chemistry, and fluorine is the most electronegative element. researchmap.jpwikipedia.org When substituted for a hydrogen atom or a hydroxyl group, fluorine can profoundly influence a molecule's biological properties:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. Replacing a C-H bond at a site of metabolic oxidation with a C-F bond can dramatically increase a drug's half-life. ingentaconnect.comresearchgate.net This is a key principle behind the design of fluorinated vitamin D analogues. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with target proteins or enzymes. researchmap.jpresearchgate.net

Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its importance in drug design. wikipedia.orgnih.gov The synthesis of these compounds often relies on fluorinating agents derived from hydrofluoric acid. wikipedia.org In the context of this article, the principles of organofluorine chemistry directly inform the synthetic strategies for creating advanced, fluorinated analogues of Vitamin D3 designed for enhanced stability and specific biological activities. nih.govingentaconnect.com

Molecular and Cellular Mechanisms of Action: Preclinical and Theoretical Perspectives

Elucidating the Molecular Mechanisms of Fluoride (B91410) Action

Fluoride ions are highly reactive and exert a range of effects on biological systems, from interacting with the mineral matrix of bones and teeth to modulating the function of various enzymes and influencing cellular membrane permeability.

Fluoride's best-known effect is its incorporation into calcified tissues, such as bone and dental enamel. The primary mineral component of these tissues is hydroxyapatite (B223615) (Ca10(PO4)6(OH)2). nih.gov Fluoride ions can substitute for the hydroxyl (OH-) groups in the hydroxyapatite crystal lattice, forming fluorapatite (B74983) (Ca10(PO4)6F2). medlineplus.gov This substitution results in a more thermodynamically stable and less soluble mineral. frontiersin.org

The lower solubility of fluorapatite makes it more resistant to acid dissolution, a key factor in the prevention of dental caries. medlineplus.govresearchgate.net When the pH in the oral cavity drops due to the metabolism of dietary carbohydrates by bacteria, the presence of fluoride in oral fluids promotes the remineralization of demineralized enamel with the more acid-resistant fluorapatite. medlineplus.gov In bone tissue, the incorporation of fluoride can alter the crystal structure and delay mineralization. frontiersin.org While it can increase bone mass, the newly formed bone may exhibit altered structural properties. frontiersin.orgresearchgate.net

Table 1: Effects of Fluoride on Calcified Tissues

Process Effect of Fluoride Mechanism Outcome
Remineralization Enhancement Substitution of hydroxyl ions with fluoride ions in the apatite crystal lattice. medlineplus.gov Formation of fluorapatite, which is more resistant to acid. researchgate.net
Demineralization Inhibition Fluorapatite is less soluble than hydroxyapatite, particularly in acidic conditions. medlineplus.gov Increased resistance of enamel and bone to acid attack. frontiersin.orgresearchgate.net

| Bone Crystal Structure | Alteration | Incorporation of fluoride into the bone mineral matrix. frontiersin.org | Can lead to changes in crystallinity and mechanical properties. frontiersin.org |

Fluoride is a well-known enzyme inhibitor. mdpi.com Its inhibitory action can occur through several mechanisms. Fluoride can directly bind to enzymes, particularly those with metal ion cofactors, forming metal-fluoride-phosphate complexes that interfere with the enzyme's active site. researchgate.net This is a general mechanism for its inhibition of energy production pathways, such as glycolysis. researchgate.net For instance, fluoride inhibits enolase, a key glycolytic enzyme that requires magnesium ions for its activity. researchgate.net

Furthermore, fluoride can induce conformational changes in proteins. The introduction of fluorine into amino acids can significantly increase protein stability due to the hydrophobic nature of fluorocarbons. nih.govnih.gov While this is primarily explored in protein engineering, it highlights the potential of fluoride to alter protein structure and, consequently, function. Fluorination can influence the folding and oligomerization state of proteins. nih.gov The interaction of fluoride with proteins can also be influenced by pH, with increased penetration into cells and enhanced binding to some enzymes occurring in more acidic environments. mayoclinic.org

Table 2: Examples of Fluoride-Sensitive Enzymes

Enzyme Metabolic Pathway Effect of Fluoride Mechanism of Interaction
Enolase Glycolysis Inhibition Formation of a complex with magnesium and phosphate (B84403) at the active site. researchgate.net
Alkaline Phosphatase Bone Mineralization Inhibition (at high concentrations) Potential membrane damage leading to enzyme loss. medlineplus.gov
Salivary Peroxidase Oral Defense Inhibition (in acidic environments) Direct binding to the enzyme. mayoclinic.org

| ATPases | Ion Transport | Inhibition | Interference with phosphate group transfer. researchgate.net |

Fluoride can traverse cell membranes, and its transport is significantly influenced by the pH gradient. In acidic environments, fluoride ions (F-) combine with protons (H+) to form hydrofluoric acid (HF). encyclopedia.pub As an uncharged molecule, hydrofluoric acid is lipophilic and can readily diffuse across cell membranes. gene-tools.comnih.gov Once inside the cell, where the pH is typically neutral, HF dissociates back into F- and H+, leading to an intracellular accumulation of fluoride ions. encyclopedia.pub

This accumulation can disrupt cellular function by the mechanisms described above, including enzyme inhibition and interference with ion gradients. High concentrations of fluoride have been shown to cause membrane damage, leading to increased permeability and the loss of intracellular components. medlineplus.gov Studies on erythrocytes have demonstrated that fluoride can induce a selective increase in passive potassium permeability. nih.gov Additionally, specialized fluoride export channels, such as the Fluc family of proteins, exist in microorganisms to protect them from fluoride toxicity by transporting F- out of the cytoplasm. wikipedia.org The movement of fluoride ions across membranes can also be facilitated by anion-binding sites within channel proteins. researchgate.net

Chemical Interactions and Synergistic/Antagonistic Effects within the Compound

Furthermore, the metabolic actions of fluoride on bone tissue underscore the importance of adequate colecalciferol and calcium levels. Fluoride is known to stimulate osteoblastic activity, leading to the formation of new bone matrix (osteoid). fluoridealert.org However, for this newly formed matrix to be properly mineralized, sufficient amounts of calcium and phosphate are required. fluoridealert.org Colecalciferol, by enhancing the absorption of these minerals, ensures their availability for the mineralization of the fluoride-induced osteoid. fluoridealert.org In states of vitamin D deficiency, fluoride administration can lead to the accumulation of unmineralized osteoid, a condition histologically resembling osteomalacia. fluoridealert.org

The following table outlines the mechanistic interplay between colecalciferol and fluoride:

Component Mechanism of Action Interaction Effect
Colecalciferol Enhances intestinal absorption of calcium and phosphate. nih.govyoutube.comProvides necessary minerals for the mineralization of new bone matrix formed under fluoride stimulation. fluoridealert.org
May enhance intestinal absorption of fluoride. nih.govIncreases the systemic availability of fluoride.
Fluoride Stimulates osteoblastic activity and new bone formation. fluoridealert.orgCreates a demand for calcium and phosphate for mineralization. fluoridealert.org

Fluoride ions are known to form complexes with various multivalent cations, with aluminum-fluoride complexes being particularly well-studied due to their biological and environmental significance. nih.govgeologyscience.ru The formation of these complexes is highly dependent on factors such as pH, temperature, and the presence of competing ligands. nih.gov

In aqueous solutions, aluminum and fluoride can form a series of complexes, including AlF2+, AlF2+, AlF3, and AlF4-. nih.govresearchgate.net The initial rate of formation of AlF2+ is strongly influenced by pH, with a minimum rate observed around pH 3. nih.gov The presence of other ligands, such as salicylate, can increase the reaction rate. nih.gov

Recent research has distinguished between different types of aluminum-fluoride complexes, such as exchangeable fluoride (EF) and non-exchangeable fluoride (NEF). acs.org EF forms complexes with octahedral aluminum on the surface of polyaluminum and can be exchanged, while NEF is incorporated with tetrahedral aluminum at the core and is not readily exchangeable. acs.org These findings highlight the complexity of aluminum-fluoride interactions.

The table below summarizes key aspects of aluminum-fluoride complexation:

Complex Type Formation Characteristics Significance
AlF2+ Rate of formation is pH-dependent, with a minimum at pH 3. nih.govRepresents an initial step in the complexation process.
Exchangeable Fluoride (EF) Forms complexes with octahedral aluminum on the surface of polyaluminum. acs.orgCan be exchanged with other ligands. acs.org
Non-Exchangeable Fluoride (NEF) Incorporated with tetrahedral aluminum at the core of polyaluminum. acs.orgNot readily exchangeable due to steric hindrance. acs.org

While direct molecular crosstalk between the signaling pathways of fluoride and colecalciferol is an area of ongoing research, existing evidence points towards an indirect but significant interplay. Chronic exposure to fluoride has been associated with an increased metabolic requirement for both calcium and vitamin D. fluoridealert.org This is likely due to fluoride's stimulation of bone formation, which necessitates adequate levels of these nutrients for proper mineralization. fluoridealert.org

Some studies have observed a correlation between high fluoride exposure and vitamin D deficiency. nih.gov The precise molecular mechanisms underlying this observation are not yet fully elucidated but may involve fluoride's impact on various enzymatic processes and cellular functions that could indirectly affect vitamin D metabolism or signaling.

Fluoride is known to be a potent inhibitor of several enzymes, particularly those that are magnesium-dependent. autizmus.cz It can also form aluminofluoride complexes that act as phosphate analogues, thereby interfering with signal transduction pathways involving G-proteins. autizmus.czresearchgate.net These widespread effects on cellular signaling could potentially intersect with the vitamin D signaling cascade, which involves a nuclear receptor and the regulation of gene expression. However, further research is needed to delineate the specific molecular points of interaction.

In Vitro and Ex Vivo Research Models for Mechanistic Exploration

Cell Culture Systems for Studying Cellular Responses

Cell culture systems are indispensable tools for dissecting the intricate cellular and molecular pathways affected by colecalciferol and sodium fluoride (B91410). These models, ranging from immortalized cell lines to primary cell cultures, allow for detailed analysis of biochemical processes and tissue-specific responses.

Immortalized Cell Lines for Biochemical Pathway Analysis (e.g., HL-60 cells, HOK-16B cells)

Immortalized cell lines, such as the human promyelocytic leukemia cell line (HL-60), serve as robust models for studying the effects of chemical compounds on fundamental cellular processes.

Colecalciferol (Vitamin D3) in HL-60 Cells:

Studies using HL-60 cells have been instrumental in understanding the anti-proliferative and pro-differentiative effects of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3. Treatment of HL-60 cells with calcitriol (B1668218) induces cell cycle arrest, primarily at the G1/G0 phase, thereby inhibiting proliferation. mdpi.com This is accompanied by the induction of monocytic differentiation, where the leukemic cells mature into functional monocytes. nih.govescholarship.org The process is receptor-mediated, with the vitamin D receptor (VDR) playing a crucial role in transducing the hormonal signal. escholarship.org While high doses of Vitamin D3 inhibit the growth of HL-60 cells, lower doses have been observed to have no significant effect on cell growth on their own but can potentiate the effects of other therapeutic agents. researchgate.net

Sodium Fluoride in HL-60 Cells:

In contrast, research on sodium fluoride in HL-60 cells has primarily focused on its cytotoxic and apoptotic effects. At higher concentrations (100-250 ppm), sodium fluoride has been shown to reduce cell viability and decrease DNA and protein biosynthesis. nih.goviiarjournals.org This cytotoxicity is attributed to the induction of apoptosis, characterized by morphological changes, internucleosomal DNA fragmentation, and an increase in the proportion of hypodiploid cells. nih.goviiarjournals.org Mechanistically, sodium fluoride treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the activation of caspase-3. nih.gov At lower concentrations (up to 50 ppm), no significant cytotoxicity is observed. nih.govnih.gov

Interactive Data Table: Effects of Colecalciferol and Sodium Fluoride on HL-60 Cells

CompoundConcentrationObserved EffectReference
Colecalciferol (as 1,25(OH)2D3)Nanomolar rangeInduces G1/G0 cell cycle arrest and monocytic differentiation. mdpi.comnih.gov
Sodium Fluoride100-250 ppmReduces cell viability, decreases DNA and protein synthesis, induces apoptosis. nih.goviiarjournals.org
Sodium Fluoride0-50 ppmNo significant cytotoxicity. nih.govnih.gov

Primary Cell Cultures for Tissue-Specific Investigations (e.g., enterocytes, kidney cells)

Primary cell cultures, derived directly from tissues, provide a more physiologically relevant model for studying tissue-specific effects of compounds.

Colecalciferol in Primary Kidney and Intestinal Cells:

Primary cultures of chick kidney cells have been instrumental in studying the metabolism of 25-hydroxyvitamin D3 (25(OH)D3). These cells can convert 25(OH)D3 to both 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and 24,25-dihydroxyvitamin D3. nih.gov The activities of the responsible enzymes, 1α-hydroxylase and 24-hydroxylase, are regulated by hormones such as parathyroid hormone (PTH) and 1,25(OH)2D3 itself. nih.gov For intestinal investigations, the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to exhibit characteristics of absorptive intestinal epithelial cells, serves as a valuable in vitro model. In these cells, 1,25(OH)2D3 induces the activity of 24-hydroxylase, the first enzyme in the catabolic pathway of vitamin D metabolites. nih.gov This induction is dependent on mRNA and protein synthesis. nih.gov

Sodium Fluoride in Primary Kidney and Intestinal Cells:

Studies on renal epithelial cells (M-1) have shown that sodium fluoride reduces cell viability in a concentration-dependent manner. tandfonline.comresearchgate.net It also modulates the expression of epithelial sodium channel (ENaC) subunit genes, which are crucial for sodium and water resorption in the kidneys. tandfonline.comresearchgate.nettandfonline.combohrium.com Specifically, moderate concentrations of sodium fluoride upregulated certain ENaC subunit genes, while higher concentrations downregulated them. tandfonline.comresearchgate.nettandfonline.combohrium.com In situ studies on rat intestine have demonstrated that high concentrations of sodium fluoride can cause membrane damage, leading to a loss of brush border enzyme activities. nih.gov

Advanced Biochemical and Biophysical Assays

A range of sophisticated biochemical and biophysical assays are employed to delve deeper into the molecular interactions and functional consequences of colecalciferol and sodium fluoride exposure.

Protein-Ligand Binding Assays (e.g., Vitamin D receptor binding)

Understanding the interaction between a compound and its molecular target is fundamental to elucidating its mechanism of action. For colecalciferol, a key interaction is its binding to the Vitamin D Receptor (VDR). Various in vitro methods are used to measure the binding affinity of vitamin D derivatives for the VDR. nih.gov These include competitive binding assays using a fluorescently labeled ligand and the native VDR. fishersci.com Such assays have shown that the natural active form, calcitriol, and its synthetic analogues exhibit high-affinity binding to the VDR, which is a prerequisite for their biological activity. fishersci.comresearchgate.netresearchgate.net

Gene Expression Profiling and Proteomic Analysis

To gain a comprehensive understanding of the cellular response to colecalciferol and sodium fluoride, global changes in gene and protein expression are analyzed.

Gene Expression Profiling:

DNA microarray technology has been used to assess the gene expression profile in various cell types treated with vitamin D analogs. These studies have identified numerous target genes that are either up-regulated or down-regulated, falling into categories such as cell differentiation and proliferation. nih.gov For instance, in human coronary artery smooth muscle cells, calcitriol was found to modulate the expression of genes involved in cell growth. nih.gov Similarly, gene expression profiling in oral epithelial cells exposed to sodium fluoride revealed alterations in genes associated with cell death and endoplasmic reticulum stress. nih.gov In vivo studies in mice have also utilized microarray analysis to characterize the effects of fluoride on gene expression in sperm, identifying changes in genes involved in processes like signal transduction, oxidative stress, and apoptosis. nih.gov

Proteomic Analysis:

Proteomic studies investigate changes in the entire protein complement of a cell or tissue. In the context of sodium fluoride, proteomic analysis of submandibular glands of mice exposed to fluoride revealed alterations in proteins related to cellular activity and the maintenance of electrochemical gradients. frontiersin.org Another study using quantitative proteomics investigated the effect of fluoride on the acquired enamel pellicle, showing that high concentrations of fluoride can qualitatively and quantitatively modulate its protein composition. nih.gov

Enzyme Activity Measurements (e.g., brush border enzymes, 24-hydroxylase)

Measuring the activity of specific enzymes provides direct evidence of a compound's effect on metabolic and signaling pathways.

Brush Border Enzymes and Sodium Fluoride:

In situ studies on the rat intestine have shown that high concentrations of sodium fluoride lead to a significant loss of activity of brush border enzymes such as alkaline phosphatase, sucrase, and gamma-glutamyl transpeptidase. nih.gov This loss of enzyme activity is likely due to membrane damage caused by fluoride, rather than direct inhibition of the enzymes. nih.gov

24-Hydroxylase and Colecalciferol:

The enzyme 24-hydroxylase (CYP24A1) is a key enzyme in the catabolism of vitamin D metabolites. wikipedia.orgwikipedia.org Its activity is induced by 1,25(OH)2D3 in various cell types, including intestinal Caco-2 cells and primary kidney cells. nih.govnih.gov This induction serves as a negative feedback mechanism to control the levels of the active vitamin D hormone. The in vitro production of 24,25-dihydroxycholecalciferol has also been demonstrated in cartilage and calvarium, suggesting that these tissues are also sites of vitamin D metabolism. nih.gov

Interactive Data Table: Enzyme Activity Modulation by Colecalciferol and Sodium Fluoride

CompoundEnzymeModel SystemEffect on ActivityReference
Sodium FluorideAlkaline Phosphatase, Sucrase, γ-Glutamyl TranspeptidaseRat Intestine (in situ)Decreased (due to membrane damage) nih.gov
Colecalciferol (as 1,25(OH)2D3)24-Hydroxylase (CYP24A1)Caco-2 cells, Primary Kidney CellsIncreased (induced) nih.govnih.gov

Organotypic and Tissue Slice Culture Models

Organotypic and tissue slice culture models represent a significant leap forward in preclinical research. Unlike traditional two-dimensional cell cultures, these models retain the intricate architecture and cell-cell interactions of the original tissue. This realism is paramount for accurately predicting how a compound will behave in the human body.

Maintenance and Characterization of Intact Biological Microenvironments

A primary advantage of these models is the ability to sustain a viable and functional tissue structure for extended periods. For instance, oral mucosal equivalents are cultured at an air-liquid interface to promote the formation of a stratified epithelium, closely resembling the lining of the mouth. Similarly, skin explants, which are sections of intact skin, are maintained in a way that preserves the distinct epidermal and dermal layers.

The integrity and viability of these tissue models are rigorously assessed through various methods. Histological analysis is commonly employed to visually inspect the tissue structure, ensuring that the distinct layers and cellular morphology are maintained throughout the experiment. Cellular viability is often quantified using metabolic assays, such as the MTT assay, which measures the metabolic activity of the cells within the tissue construct. These characterization techniques confirm that the tissue model provides a reliable and consistent biological microenvironment for studying the effects and disposition of chemical compounds.

Assessment of Compound Permeation and Distribution in Tissue

A key application of these models is to determine how substances like sodium fluoride and cholecalciferol penetrate and spread within the tissue. This is crucial for understanding their local availability and potential effects.

Sodium Fluoride in Oral Mucosa Models:

Studies utilizing reconstructed human oral epithelium have provided insights into the penetration of sodium fluoride. When applied topically, fluoride ions can permeate the epithelial layers. The primary barrier to the permeation of hydrophilic compounds like sodium fluoride is the epithelium itself. Research has shown that after application of a fluoride-containing product, fluoride concentrations in the oral mucosa can increase significantly.

For example, one study measured fluoride concentrations in oral mucosa and saliva after brushing with toothpastes containing different fluoride levels. The findings indicated a notable increase in fluoride levels in the mucosal tissue, demonstrating its capacity to act as a reservoir for this ion. While specific data on the layer-by-layer distribution within an organotypic model is still an area of active research, the evidence points to a dynamic uptake and release process.

Permeation of Sodium Fluoride in a Reconstructed Human Oral Mucosa Model

Time PointApplied Concentration (ppm F)Fluoride Concentration in Epithelium (µg/g tissue)Fluoride Concentration in Underlying Connective Tissue (µg/g tissue)
1 hour1500Data not availableData not available
4 hours1500Data not availableData not available
12 hours1500Data not availableData not available
24 hours1500Data not availableData not available

Note: Specific quantitative data for the distribution of sodium fluoride in different layers of organotypic oral mucosa models over time is limited in publicly available literature. The table structure is provided as a template for such future research findings.

Cholecalciferol in Ex Vivo Skin Models:

The journey of the highly lipophilic cholecalciferol through the skin has been investigated using ex vivo human and animal skin explants. These studies are critical for understanding its potential for topical applications. The stratum corneum, the outermost layer of the epidermis, presents a significant barrier to the penetration of many substances.

One study investigating the feasibility of a transdermal formulation of vitamin D3 found that while the compound could be detected in the stratum corneum, epidermis, and dermis after 24 hours, it did not permeate through the full thickness of the skin into the receptor fluid in the experimental setup. nih.gov This suggests that cholecalciferol is retained within the skin layers for a period following topical application. Advanced imaging techniques like mass spectrometry imaging are being explored to visualize the distribution of vitamin D3 and its metabolites within the different layers of the skin with high resolution. nih.gov

Distribution of Cholecalciferol in an Ex Vivo Human Skin Model After 24-Hour Topical Application

Skin LayerConcentration of Cholecalciferol (ng/g tissue)Percentage of Applied Dose
Stratum CorneumDetectedData not available
EpidermisDetectedData not available
DermisDetectedData not available
Receptor Fluid (representing systemic absorption)Not Detected0%

Data derived from a study on the ex vivo skin retention and permeation of Vitamin D3. nih.gov The term "Detected" indicates the presence of the compound without specific quantification in the publicly available study.

Non Human in Vivo Research: Animal Models for Compound Evaluation

Pharmacodynamic Studies in Preclinical Animal Models

Pharmacodynamic studies in animal models have been instrumental in characterizing the absorption, distribution, and organ-specific interactions of the constituent compounds of Fluor-vigantoletten 1000.

Assessment of Bioavailability and Systemic Distribution (e.g., fluoride (B91410) in blood, bones, developing teeth)

Research in rat models has demonstrated that cholecalciferol (Vitamin D3) can influence the bioavailability of fluoride. Studies have shown that while Vitamin D enhanced the intestinal absorption of fluoride, it did not necessarily lead to a significant decrease in serum fluoride levels. In one study, adult female Wistar rats administered sodium fluoride in drinking water alongside oral vitamin D showed markedly increased serum fluoride concentrations, which were only slightly decreased by the vitamin D supplementation. fluorideresearch.org

Fluoride distribution is predominantly targeted toward calcified tissues. In rats exposed to fluoride, a dose-dependent increase in fluoride levels is observed in plasma, brain, and bones. researchgate.net The skeleton acts as the primary reservoir for fluoride, sequestering the majority of the absorbed amount. fluoridealert.org Vitamin D status appears to influence fluoride accumulation in bone. In a study involving Sprague-Dawley rats, those with a vitamin D deficiency exhibited consistently higher bone fluoride levels compared to their counterparts with adequate vitamin D levels, a difference that was statistically significant at high fluoride exposure. nih.gov

The following table summarizes the findings on serum fluoride and calcium levels in rats treated with sodium fluoride (NaF) and vitamin D from a 60-day study. fluorideresearch.org

Table 1: Serum Fluoride and Calcium Concentrations in Rats

Treatment Group Serum Fluoride (µmol/L) Serum Calcium (mg/dL)
Control 1.8 ± 0.2 10.2 ± 0.5
Vitamin D 2.1 ± 0.3 11.1 ± 0.6
Sodium Fluoride (NaF) 12.3 ± 1.1 7.8 ± 0.4
NaF + Vitamin D 11.8 ± 0.9 9.9 ± 0.5

Data is presented as mean ± standard error of the mean.

Investigating Organ-Specific Interactions and Accumulation (e.g., fluoride in non-calcified tissues, brain)

Fluoride is known to distribute to non-calcified tissues, albeit at lower concentrations than in bone. Studies in Wistar rats have shown that fluoride content increases in a dose- and time-dependent manner in the liver, kidney, brain, and testis. fluorideresearch.orgresearchgate.net After 12 weeks of exposure to a higher dose of sodium fluoride, the increase was approximately nine-fold in the brain. fluorideresearch.orgresearchgate.net

The interaction of fluoride with other elements, such as aluminum, in the brain is a subject of investigation. Research suggests that fluoride can complex with aluminum, potentially facilitating its transport across the blood-brain barrier. fluoridealert.org In a study on Long-Evans rats, both aluminum-fluoride and sodium-fluoride treated groups showed elevated aluminum levels in the brain compared to controls. nih.gov This accumulation can lead to neurotoxic effects. fluoridealert.orgnih.gov While the direct impact of cholecalciferol co-administration on this specific interaction is not extensively detailed, vitamin D3 supplementation has been shown to increase the concentration of its metabolite, 25-hydroxyvitamin D3, in brain homogenate in rats. mdpi.com

Developmental Biology Research in Animal Models (Focus on Chemical Effects)

The developmental effects of sodium fluoride and cholecalciferol have been examined in animal models, with a particular focus on skeletal and neurological development.

Impact on Skeletal Development and Morphology in Preclinical Species

In growing rats, fluoride has been shown to have dose-dependent effects on bone histomorphometry. nih.gov At therapeutic doses, fluoride can increase cortical and trabecular bone, while at toxic doses, it may reduce trabecular bone. nih.gov Vitamin D plays a crucial role in mitigating some of the adverse skeletal effects of fluoride. In rats fed a vitamin D-free diet, fluoridated drinking water induced rachitic changes, which were completely prevented by supplementation with cholecalciferol. nih.gov

A study on Sprague-Dawley rats with vitamin D deficiency found that fluoride exposure led to an increase in bone mineral density (BMD). nih.govnih.gov However, the vitamin D deficient rats exposed to high levels of fluoride also showed mild thickening of bone with increased osteoid, indicating that vitamin D deficiency can make the bones more susceptible to damage from high fluoride exposure. nih.govnih.gov

The table below presents data on bone mineral density in vitamin D deficient and control rats exposed to varying levels of fluoride. nih.gov

Table 2: Bone Mineral Density (g/cm²) in Rats Exposed to Fluoride with Varying Vitamin D Status

Fluoride Exposure Control Group (Adequate Vitamin D) Vitamin D Deficient Group
Low 0.185 ± 0.005 0.170 ± 0.004
Moderate 0.190 ± 0.006 0.175 ± 0.005
High 0.195 ± 0.007 0.180 ± 0.006

Data is presented as mean ± standard error of the mean.

Neurological and Brain Chemistry Alterations in Animal Models (e.g., aluminum-fluoride complex formation)

Animal studies have linked fluoride exposure to alterations in the nervous system. Chronic administration of aluminum-fluoride or sodium-fluoride to rats in drinking water resulted in changes to neuronal and cerebrovascular integrity. nih.gov The effects were more pronounced in the aluminum-fluoride group, suggesting a synergistic neurotoxic effect. nih.gov These studies have observed elevated aluminum levels in the brains of rats in both treatment groups. nih.gov It is hypothesized that fluoride may form complexes with aluminum, facilitating its passage across the blood-brain barrier. fluoridealert.org The accumulation of aluminum-fluoride complexes in the brain has been associated with prolonged neurotoxicity and neurodegeneration. nih.gov

In Wistar rats, chronic fluoride administration led to a dose-dependent rise in fluoride levels in the brain, which was associated with oxidative damage and microscopic alterations in the cerebrum and cerebellum, including neuronal necrosis and gliosis. researchgate.net Another study in rats showed that sodium fluoride treatment led to an inhibition of brain acetylcholinesterase (AchE) activity, which was not prevented by the co-administration of vitamin D. fluorideresearch.orgresearchgate.net

Mechanistic Studies of Chemical Excretion and Metabolism in Animal Models

The kidneys are the primary route for the excretion of fluoride from the body. fluorideresearch.org In rats, urinary fluoride excretion increases with rising serum fluoride levels, irrespective of their vitamin D status. nih.gov In a study on male Wister albino rats, vitamin D3 was found to reduce the nephrotoxicity induced by sodium fluoride in a dose-dependent manner, as evidenced by decreased levels of urea, uric acid, and creatinine. researchgate.net

The metabolism of cholecalciferol is a well-understood process, involving hydroxylation in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to the active form, 1,25-dihydroxyvitamin D3. Studies in rats have shown that fluoride administration did not alter serum levels of 25-hydroxyvitamin D or 1,25-dihydroxyvitamin D. nih.gov This suggests that at the studied concentrations, fluoride does not significantly interfere with the primary metabolic pathways of vitamin D.

Hepatic Metabolism and Excretion of Colecalciferol and its Metabolites

The liver plays a central role in the initial stage of colecalciferol (Vitamin D3) metabolism. Following absorption from the diet, colecalciferol is transported to the liver, where it undergoes hydroxylation at the 25-position by the enzyme vitamin D-25-hydroxylase, a member of the cytochrome P450 family. nih.govresearchgate.netavma.org This process results in the formation of 25-hydroxycholecalciferol (25(OH)D3), the major circulating form of vitamin D. avma.org

Studies in vitamin D-depleted rats have shown that the activity of hepatic vitamin D-25-hydroxylase is regulated by the availability of its substrate, cholecalciferol. nih.gov Repletion of these animals with cholecalciferol led to a significant reduction in the activity of this enzyme, suggesting a feedback mechanism to prevent excessive production of 25(OH)D3. nih.gov Interestingly, administration of the metabolites 25-hydroxycholecalciferol or 1,25-dihydroxycholecalciferol did not produce the same inhibitory effect, indicating that cholecalciferol itself is the primary modulator of its own initial metabolic step in the liver. nih.gov

Once formed, 25-hydroxycholecalciferol is released into the circulation and transported to the kidneys for further metabolism. researchgate.net However, the liver is also involved in the excretion of colecalciferol and its metabolites. Animal studies have demonstrated that both cholecalciferol and its metabolites can be excreted in the bile. portlandpress.com In one-year-old male rats injected with radiolabeled 25-hydroxycholecalciferol, metabolites were detected in both urine and bile. portlandpress.com The biliary fraction contained substances that corresponded to cholecalciferol and conjugated metabolites. portlandpress.com

Research in avian species, such as chicks and turkeys, has provided further insights into the excretion of colecalciferol metabolites. These studies have shown that 25-hydroxycholecalciferol, as well as other polar and non-polar metabolites, are secreted into the duodenum. nih.govresearchgate.net A portion of these secreted metabolites can then be reabsorbed in the upper jejunum, suggesting an enterohepatic circulation pathway for vitamin D metabolites. nih.govresearchgate.net

The final metabolic inactivation of vitamin D metabolites, leading to their excretion, also involves hepatic processes. For instance, the formation of calcitroic acid, a major water-soluble catabolite, is a step that precedes biliary excretion. mdpi.com

Excretion of Colecalciferol Metabolites in Rats
Excretion RouteDetected MetabolitesAnimal Model
Urine25-hydroxycholecalciferol, 1,25-dihydroxycholecalciferolRat
Bile25-hydroxycholecalciferol, Cholecalciferol, Conjugated metabolitesRat
Data based on studies involving intravenous injection of 25-hydroxy[26(27)-methyl-3H]cholecalciferol in one-year-old male rats. portlandpress.com

Historical and Theoretical Foundations of Chemical Understanding

Evolution of Fluoride (B91410) Chemistry in Biological Contexts

The journey to understanding fluoride's role in health is a story of serendipitous observations, evolving chemical theories, and advancements in analytical techniques.

Early Discoveries and Theoretical Models of Fluorine and Fluoride Behavior

The history of fluorine, the element from which fluoride is derived, is marked by the challenge of its extreme reactivity. While minerals containing fluorine, such as fluorspar (calcium fluoride), were used for centuries as fluxes in metallurgy, the element itself was not isolated until 1886 by French chemist Henri Moissan. www.gov.uk Early chemists who attempted to isolate this highly reactive element often faced hazardous consequences due to the toxicity of hydrogen fluoride. merck.comfda.gov

Initial investigations into the chemical nature of fluoride-containing compounds began in the 18th century. In 1771, Swedish chemist Carl Wilhelm Scheele produced hydrofluoric acid by reacting fluorspar with sulfuric acid, noting its unique ability to corrode glass. www.gov.ukchemanager-online.com This observation became a foundational method for identifying fluorides. The name "fluorine" was proposed for the yet-to-be-isolated element in the early 19th century. fda.gov

The theoretical understanding of fluoride's behavior is rooted in its fundamental chemical properties. As the most electronegative element, fluorine has a strong tendency to attract electrons, forming the fluoride ion (F⁻). This high electronegativity and small ionic radius mean that the fluoride ion is strongly solvated in aqueous solutions and can act as a weak base. wikipedia.org Its chemical behavior is in some ways more similar to the hydroxide (B78521) ion (OH⁻) than to other halide ions like chloride. wikipedia.org This similarity is a crucial factor in its biological interactions, particularly in biomineralization.

Advancements in Understanding Fluoride's Role in Biomineralization

The connection between fluoride and dental health began with epidemiological observations in the early 20th century. In 1901, dentist Frederick McKay in Colorado Springs, USA, noticed a high prevalence of brown stains on his patients' teeth, a condition he called "mottled enamel." merck.comnih.gov In collaboration with Dr. G.V. Black, McKay made a critical discovery: these stained teeth were surprisingly resistant to decay. merck.commass-zone.eu By the 1930s, researchers had identified high levels of naturally occurring fluoride in the drinking water of these communities as the cause of both the staining (now known as dental fluorosis) and the increased resistance to cavities. mass-zone.euwikipedia.org

These findings spurred research into the mechanism of fluoride's effect on tooth enamel. The prevailing theory that emerged is centered on the concept of biomineralization, specifically the formation and stability of apatite crystals in teeth and bones. Tooth enamel is primarily composed of a calcium phosphate (B84403) mineral called hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂). The process of dental caries involves demineralization, where acids produced by oral bacteria dissolve this mineral. nutritionaloutlook.com

Scientific advancements revealed that fluoride plays a significant role in altering this process. When fluoride is present in the oral environment, it can become incorporated into the hydroxyapatite crystal lattice, substituting for the hydroxide (OH⁻) group to form fluorapatite (B74983) (Ca₁₀(PO₄)₆F₂). nutritionaloutlook.comnih.gov This substitution is key to fluoride's protective effect.

Comparative Properties of Hydroxyapatite and Fluorapatite

PropertyHydroxyapatite (HA)Fluorapatite (FA)Significance in Biomineralization
Chemical Formula Ca₁₀(PO₄)₆(OH)₂Ca₁₀(PO₄)₆F₂Substitution of hydroxide with fluoride alters the crystal structure.
Solubility in Acid More solubleLess solubleFluorapatite is more resistant to the acid attacks that cause dental caries. nih.gov
Crystal Stability Less stableMore stableThe smaller size and greater electronegativity of the fluoride ion compared to the hydroxide ion leads to a more stable and compact crystal lattice.
Remineralization Supports remineralizationEnhances remineralizationFluoride promotes the precipitation of calcium and phosphate ions, aiding in the repair of demineralized enamel. nutritionaloutlook.com

This understanding shifted the view of fluoride's action from being primarily systemic (incorporated during tooth development) to being mainly topical (acting on the tooth surface to inhibit demineralization and enhance remineralization). wikipedia.orgnutritionaloutlook.com

Milestones in Colecalciferol Research

The discovery and characterization of cholecalciferol (Vitamin D3) represent a major milestone in nutritional science and endocrinology, fundamentally changing the understanding and prevention of debilitating bone diseases.

Historical Elucidation of Vitamin D Structures and Physiological Roles

The story of Vitamin D is intrinsically linked to the history of rickets, a disease characterized by bone deformities in children, which was first scientifically described in the mid-17th century. For centuries, the cause of rickets was unknown, though by the early 20th century, observations pointed towards two effective treatments: cod liver oil and sunlight.

In the early 1920s, researchers like Sir Edward Mellanby and Elmer McCollum established that rickets was a deficiency disease caused by the lack of a specific nutritional factor found in cod liver oil, which McCollum named "vitamin D". Around the same time, the therapeutic effect of ultraviolet (UV) light was also confirmed. The puzzle of how both a dietary substance and sunlight could cure the same disease was solved when it was discovered that UV light could produce the vitamin in the skin.

The subsequent decades saw intense research into the chemical nature of this "anti-rachitic factor."

1920s-1930s: The German chemist Adolf Windaus, who would receive the Nobel Prize in Chemistry in 1928 for his work on sterols and their relation to vitamins, played a pivotal role. His laboratory was central to isolating and identifying the structures of two main forms of vitamin D.

Vitamin D2 (Ergocalciferol): This form was produced by irradiating ergosterol (B1671047), a sterol found in plants and fungi.

Vitamin D3 (Cholecalciferol): In 1936, Windaus's group identified the structure of Vitamin D3, which is produced in animal skin by the UV irradiation of 7-dehydrocholesterol (B119134).

The primary physiological role of Vitamin D was established as the regulation of calcium and phosphate homeostasis, which is essential for the proper mineralization of bones. It was determined that Vitamin D enhances the absorption of these minerals from the intestine and their reabsorption in the kidneys, thereby ensuring their availability for bone formation.

Development of the Concept of Vitamin D as a Steroid Hormone

For many years after its discovery, Vitamin D was classified simply as a vitamin—a necessary nutrient that must be obtained from the diet. However, this classification was challenged by the fact that the body can synthesize Vitamin D3 in the skin with sun exposure, meaning it is not strictly required from dietary sources under normal conditions.

A paradigm shift occurred in the latter half of the 20th century. Research revealed that Vitamin D itself is a biologically inert precursor, or "prohormone." To become active, it must undergo a two-step metabolic conversion:

First Hydroxylation: In the liver, cholecalciferol is converted to calcifediol (B1668214) (25-hydroxyvitamin D₃).

Second Hydroxylation: In the kidneys, calcifediol is converted to calcitriol (B1668218) (1,25-dihydroxyvitamin D₃), which is the biologically active hormonal form.

This active hormone, calcitriol, functions like a classic steroid hormone. It is released into the bloodstream and travels to various target tissues, where it binds to a specific nuclear receptor known as the Vitamin D receptor (VDR). This binding initiates changes in gene expression that regulate a wide range of physiological processes, far beyond just calcium and phosphate metabolism. The recognition that Vitamin D is part of a complex endocrine system, functioning as a steroid hormone precursor, was a major milestone in understanding its broad impact on human health. nih.gov

Historical Perspective on the Formulation of Fluor-vigantoletten

The development of a combined fluoride and Vitamin D preparation like Fluor-vigantoletten is rooted in the parallel public health goals of preventing two widespread childhood diseases: rickets and dental caries. The brand Vigantol®, a Vitamin D preparation, was first brought to the market in 1927 by Merck in collaboration with Bayer.

By the mid-20th century, the individual prophylactic benefits of Vitamin D for rickets and fluoride for dental caries were well-established. This led to the logical consideration of combining these two preventative agents into a single, convenient formulation for infants and young children. The rationale was to provide a synergistic approach to skeletal and dental health during critical periods of development.

Clinical trials exploring the efficacy of combined fluoride-vitamin tablets began in the 1940s. These studies aimed to deliver the benefits of fluoride to children in areas without fluoridated water while simultaneously providing Vitamin D. Research from this era suggested that the combination could effectively reduce the incidence of dental caries.

The specific product "Fluor-vigantoletten 1000" was in use by at least 1979, as evidenced by a German clinical study published that year which investigated its effect on plasma fluoride levels in infants. This study confirmed that fluoride was bioavailable when administered in combination with Vitamin D3 in this formulation. The creation of such a product represents a historical convergence of nutritional science and preventative dentistry, aiming to simplify public health interventions for children. The Vigantoletten brand, including its fluoride-containing formulations, was part of Merck's consumer health portfolio that was later acquired by Procter & Gamble in 2018.

Future Directions and Emerging Research Avenues for Fluor Vigantoletten 1000

Advanced Chemical Synthesis and Novel Analog Design for Component Compounds

The future development of formulations containing cholecalciferol and sodium fluoride (B91410) will heavily rely on innovations in chemical synthesis and the design of novel analogs with improved properties.

For cholecalciferol, research is focused on creating analogs that offer greater therapeutic efficacy with an improved safety profile, particularly concerning hypercalcemia. uvigo.gal Advanced synthetic strategies are being employed to modify the A-ring, C/D-ring, and the side chain of the vitamin D molecule. researchgate.net One promising area is the development of fluorinated vitamin D3 analogs. The introduction of fluorine atoms can alter the molecule's metabolic stability and binding affinity to the vitamin D receptor (VDR). nih.gov For instance, 2-substituted 19-norvitamin D3 analogs have shown potent antiproliferative activity at very low concentrations. nih.gov The synthesis of these complex molecules often involves multi-step processes, including convergent strategies where different parts of the molecule are synthesized separately and then combined. iiarjournals.org

Table 1: Examples of Advanced Synthetic Approaches for Cholecalciferol Analogs
Synthetic StrategyKey FeaturesExample of Analog ClassPotential Therapeutic Advantage
Convergent SynthesisIndependent synthesis of A-ring and C/D-ring fragments followed by coupling.Gemini-type analogs with two side chains at C-20. uvigo.galEnhanced control over biological activity. uvigo.gal
FluorinationIntroduction of fluorine atoms at various positions of the vitamin D skeleton. nih.gov24,24-difluoro-25(OH)D3. nih.govIncreased metabolic stability and altered receptor binding affinity. nih.gov
Side-Chain ModificationAlterations to the alkyl side chain of the molecule. researchgate.net20S-hydroxyvitamin D3 analogs. researchgate.netAnti-inflammatory properties with reduced calcemic effects. researchgate.net

The synthesis of sodium fluoride for pharmaceutical applications is also undergoing advancements, with a focus on producing high-purity grades suitable for therapeutic use. nih.govgoogle.com While sodium fluoride itself is a simple inorganic salt, the broader field of organofluorine chemistry is highly relevant. The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability and bioavailability. nih.govalfa-chemistry.comacs.org Future research may explore the development of novel organofluorine compounds that can deliver fluoride ions more effectively or have additional biological activities.

Elucidating Complex Multicomponent Chemical Interactions within Biological Systems

Understanding the intricate interactions between cholecalciferol and sodium fluoride within biological systems is crucial for optimizing their combined therapeutic effects. Research is moving beyond observing their individual effects to elucidating their synergistic and sometimes antagonistic interactions at the molecular and cellular levels.

In bone metabolism, cholecalciferol, through its active metabolite calcitriol (B1668218), regulates calcium and phosphate (B84403) homeostasis, which is essential for bone mineralization. Fluoride is known to stimulate osteoblast proliferation and increase bone formation. The combination of these two compounds has been studied for its potential to enhance bone density. However, the precise molecular mechanisms of their interaction in bone tissue are still under investigation.

In dental health, the topical application of fluoride is a cornerstone of caries prevention. Recent ex-vivo studies suggest that the combined application of fluoride and vitamin D can promote the formation of persistent mineral crystals on the enamel surface, potentially offering a more effective strategy for remineralization. Vitamin D may play a role in modulating the local environment to favor mineral deposition.

It is also important to consider that these compounds can have opposing effects. For instance, while vitamin D can prevent the rachitic changes induced by high levels of fluoride, it may not counteract other toxic effects of fluoride. This highlights the complexity of their interactions and the need for further research to delineate the specific pathways through which they exert their effects, both individually and in combination.

Development of Predictive In Silico Models for Chemical Behavior and Biological Responses

In silico modeling is emerging as a powerful tool to predict the chemical behavior and biological responses of cholecalciferol, sodium fluoride, and their combination, thereby accelerating research and development while reducing the reliance on traditional experimental methods.

For cholecalciferol and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being used to predict their binding affinity to the VDR and their subsequent biological activity. nih.govllu.edu These models can help in the rational design of new analogs with desired properties. For example, 3D-QSAR models have been developed for vitamin D3 analogs to identify key structural features responsible for their inhibitory activity on the VDR. nih.gov Molecular dynamics simulations are also employed to understand the conformational changes in the VDR upon ligand binding. acs.org

Table 2: In Silico Models for Predicting the Biological Activity of Cholecalciferol Analogs
In Silico ModelPrincipleApplicationPredicted Outcome
Molecular DockingSimulates the binding of a ligand (e.g., vitamin D analog) to the active site of a receptor (e.g., VDR). nih.govScreening of virtual libraries of vitamin D analogs. nih.govBinding affinity and mode of interaction with the VDR. nih.gov
3D-QSAR (CoMFA/CoMSIA)Correlates the 3D structural properties of molecules with their biological activity. nih.govIdentifying key structural features for VDR inhibitory activity. nih.govPredicted inhibitory concentration (pIC50). nih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to study the dynamics of biological systems. nih.govInvestigating the stability and conformational changes of the VDR-ligand complex. nih.govStability of ligand-receptor binding and identification of key interactions. nih.gov

For sodium fluoride, predictive toxicology models are being developed to assess its potential health risks. nih.govcam.ac.ukacs.org These models use computational algorithms to predict the toxicity of chemicals based on their structural properties and existing toxicological data. Physiologically Based Pharmacokinetic (PBPK) models for fluoride are also being developed to predict its absorption, distribution, metabolism, and excretion in the body. nih.govnih.gov

A significant future direction is the development of multicomponent in silico models that can predict the synergistic or antagonistic effects of cholecalciferol and sodium fluoride when administered together. Such models would need to integrate data on their individual chemical properties, pharmacokinetic profiles, and mechanisms of action to simulate their combined behavior in complex biological systems. semanticscholar.orgrsc.orgmdpi.comlehigh.edunih.gov

Innovative Analytical Approaches for Trace Compound Detection and Speciation in Complex Matrices

The development of more sensitive and specific analytical methods is essential for accurately measuring cholecalciferol, its metabolites, and fluoride in complex biological matrices such as serum, bone, and dental tissues. This is crucial for both research and clinical monitoring.

For cholecalciferol and its numerous metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and specificity. iiarjournals.orgnih.govwho.intclinicallab.com Advances in this area are focused on developing methods that can simultaneously quantify a wide range of vitamin D metabolites, providing a more comprehensive picture of vitamin D status. nih.gov Supported liquid extraction (SLE) and other advanced sample preparation techniques are being employed to improve the accuracy and efficiency of these analyses. chromatographyonline.com

Table 3: Comparison of Analytical Methods for Cholecalciferol and Sodium Fluoride
AnalyteAnalytical MethodPrincipleAdvantagesLimitations
Cholecalciferol and its MetabolitesHPLC-UVSeparation by liquid chromatography and detection by UV absorbance. clinicallab.comRelatively low cost. clinicallab.comLimited sensitivity and specificity. iiarjournals.org
LC-MS/MSSeparation by liquid chromatography coupled with mass spectrometry for highly specific detection and quantification. iiarjournals.orgnih.govHigh sensitivity and specificity; can measure multiple metabolites simultaneously. nih.govHigher cost and complexity. iiarjournals.org
Sodium Fluoride (Fluoride Ion)Ion-Selective Electrode (ISE)Potentiometric measurement of fluoride ion activity in a solution. nih.govnih.govSimple, rapid, and widely used. nih.govInterference from other ions; not suitable for bound fluoride. nih.gov
Ion Chromatography (IC)Separation of ions followed by conductivity detection. researchgate.netHigh sensitivity and specificity for ionic fluoride. researchgate.netRequires specialized instrumentation.
Fluoride in Biological SamplesGas Chromatography-Mass Spectrometry (GC-MS)Derivatization of fluoride followed by separation and detection. researchgate.netVery high sensitivity for trace amounts. researchgate.netRequires derivatization step. researchgate.net

For the detection of fluoride, the ion-selective electrode (ISE) remains a widely used method. However, more advanced techniques are being developed for trace-level detection and speciation (i.e., determining the different chemical forms of fluoride). Ion chromatography is a sensitive method for measuring fluoride ions in various samples. For trace fluoride analysis in complex biological matrices like serum and urine, methods such as online membrane-based distillation coupled with ion chromatography are being explored to enhance sensitivity and reduce matrix interference. researchgate.net Gas chromatography-mass spectrometry (GC-MS) after derivatization is another highly sensitive method for determining fluoride in biological samples. researchgate.net The ability to distinguish between ionic fluoride and organically bound fluorine is a key area of ongoing research. nih.govnih.govrsc.org

Q & A

Q. How can contradictory pharmacokinetic data from this compound studies be reconciled methodologically?

  • Answer : Perform meta-analysis with heterogeneity assessment (I<sup>2</sup> statistic) to identify bias sources. Use sensitivity analysis to test robustness against outliers. Cross-validate findings via in vitro assays (e.g., protein binding studies) .

Q. What statistical models are optimal for analyzing non-linear dose-response relationships in this compound trials?

  • Answer : Apply mixed-effects models or Bayesian hierarchical frameworks to account for individual variability. Use AIC/BIC for model selection and report confidence intervals for effect sizes .

Q. How can longitudinal studies on this compound’s safety be structured to address attrition bias?

  • Answer : Implement intention-to-treat (ITT) analysis and multiple imputation for missing data. Predefine follow-up protocols and track attrition reasons. Use Kaplan-Meier curves for time-to-event outcomes .

Data Collection & Analysis

Q. What tools are recommended for large-scale data collection in this compound population studies?

  • Answer : Use digital platforms (e.g., REDCap, Google Forms) with validation rules to reduce entry errors. Include Likert scales for subjective outcomes and pre-test questionnaires for clarity .

Q. How should researchers handle outliers in this compound’s experimental datasets?

  • Answer : Apply Tukey’s fences or Grubbs’ test for outlier detection. Justify exclusions transparently and conduct robustness checks with/without outliers .

Methodological Design Table

Methodology TypeApplication ExampleKey ConsiderationsReferences
Randomized Controlled Trials (RCTs) Efficacy testing in Phase III trialsBlinding, power analysis, CONSORT adherence
Systematic Reviews Resolving data contradictionsPRISMA guidelines, publication bias assessment
Cohort Studies Long-term safety monitoringAttrition mitigation, confounder adjustment
In Vitro Assays Mechanism of action analysisReplication, positive/negative controls

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.